(3S)-3-(Phenylmethoxy)-hexadecanal
Description
(3S)-3-(Phenylmethoxy)-hexadecanal is a chiral aldehyde with a 16-carbon backbone (hexadecanal) featuring a phenylmethoxy (benzyl ether) group at the third carbon in the (S)-configuration.
Properties
Molecular Formula |
C23H38O2 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(3S)-3-phenylmethoxyhexadecanal |
InChI |
InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-15-18-23(19-20-24)25-21-22-16-13-12-14-17-22/h12-14,16-17,20,23H,2-11,15,18-19,21H2,1H3/t23-/m0/s1 |
InChI Key |
ATQHYQAAYJBYFX-QHCPKHFHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC[C@@H](CC=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCCCCCCCC(CC=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-(Phenylmethoxy)-hexadecanal typically involves the following steps:
Starting Material: The synthesis begins with hexadecanal, a long-chain aldehyde.
Protection of the Aldehyde Group: The aldehyde group is protected using a suitable protecting group to prevent unwanted reactions.
Introduction of the Phenylmethoxy Group: The phenylmethoxy group is introduced via a nucleophilic substitution reaction. This step involves the use of a phenylmethanol derivative and a suitable base.
Deprotection: The protecting group is removed to yield the final product, (3S)-3-(Phenylmethoxy)-hexadecanal.
Industrial Production Methods: Industrial production of (3S)-3-(Phenylmethoxy)-hexadecanal follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: (3S)-3-(Phenylmethoxy)-hexadecanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Phenylmethanol derivative and a suitable base like sodium hydride.
Major Products Formed:
Oxidation: Hexadecanoic acid.
Reduction: (3S)-3-(Phenylmethoxy)-hexadecanol.
Substitution: Various substituted hexadecanal derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: (3S)-3-(Phenylmethoxy)-hexadecanal is used as an intermediate in the synthesis of complex organic molecules.
Catalysis: It serves as a substrate in catalytic reactions to study reaction mechanisms and catalyst efficiency.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme-substrate interactions and metabolic pathways.
Medicine:
Drug Development: (3S)-3-(Phenylmethoxy)-hexadecanal is explored for its potential as a lead compound in the development of new pharmaceuticals.
Industry:
Fragrance and Flavor Industry: The compound is used in the formulation of fragrances and flavors due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of (3S)-3-(Phenylmethoxy)-hexadecanal involves its interaction with specific molecular targets. The phenylmethoxy group enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence includes compounds with structural or functional similarities to (3S)-3-(Phenylmethoxy)-hexadecanal. Below is a comparative analysis based on functional groups, stereochemistry, and applications:
Key Observations:
Functional Groups : Unlike the aldehyde group in (3S)-3-(Phenylmethoxy)-hexadecanal, analogs in the evidence feature carboxylic acids (1a, 1b), lactones (1c), and esters (1d). These differences significantly alter reactivity and solubility.
Chain Length and Substituents: The hexadecanal backbone in the target compound is shorter than the 21-carbon chain in 1d but longer than the pyranone-based 1c. Substituents like phenylmethoxy (target) vs. formyl-leucyl (1a, 1b) highlight divergent synthetic pathways.
Stereochemical Complexity : While the target compound has a single stereocenter at C3, compounds like 1a and 1b exhibit multiple chiral centers (C2, C3, C5), complicating their synthesis and purification.
Research Findings and Data Gaps
However, extrapolating from structurally related compounds:
- Synthetic Challenges : The benzyl ether group in the target compound may enhance stability compared to ester-containing analogs like 1a and 1d, which are prone to hydrolysis .
- Biological Activity: Pyranones (1c) and leucinate esters (1d) often exhibit antimicrobial or cell-penetrating properties, whereas aldehydes like the target may serve as reactive intermediates in lipid oxidation pathways.
Biological Activity
(3S)-3-(Phenylmethoxy)-hexadecanal is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
(3S)-3-(Phenylmethoxy)-hexadecanal is characterized by a hexadecanal backbone with a phenylmethoxy group at the 3-position. Its molecular formula is , and it possesses unique structural features that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.62 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Research indicates that (3S)-3-(Phenylmethoxy)-hexadecanal may influence various biological pathways. It has been shown to interact with lipid metabolism, potentially modulating the activity of enzymes involved in lipid synthesis and degradation.
- Inhibition of Lipid Metabolism : Studies suggest that this compound can inhibit certain enzymes like fatty acid synthase, affecting lipid accumulation in cells.
- Anti-inflammatory Effects : Preliminary data indicate that (3S)-3-(Phenylmethoxy)-hexadecanal may exert anti-inflammatory properties by downregulating pro-inflammatory cytokines.
Case Study 1: Inhibition of Lipid Accumulation
A study conducted on HepG2 liver cells demonstrated that treatment with (3S)-3-(Phenylmethoxy)-hexadecanal resulted in a significant reduction in lipid accumulation compared to untreated controls. The mechanism was linked to the inhibition of fatty acid synthase activity.
- Methodology : HepG2 cells were treated with varying concentrations of the compound for 24 hours.
- Results : A dose-dependent decrease in triglyceride levels was observed, with a maximum reduction of 40% at 50 µM concentration.
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory potential of (3S)-3-(Phenylmethoxy)-hexadecanal in a murine model of acute inflammation. The compound was administered intraperitoneally, and serum levels of inflammatory markers were measured.
- Findings : The compound significantly reduced levels of TNF-α and IL-6, indicating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
